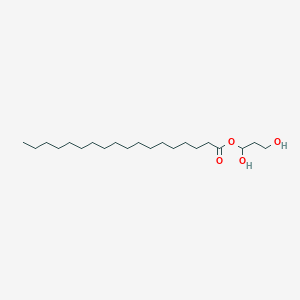

1,3-Dihydroxypropyl stearate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

1,3-Dihydroxypropyl stearate can be synthesized through several methods:

Glycerolysis Reaction: This is the most common industrial method, where triglycerides (from either vegetable or animal fats) react with glycerol in the presence of a catalyst.

Direct Esterification: This involves the direct esterification of stearic acid with glycerol under acidic conditions.

Enzymatic Synthesis: Using lipase as a catalyst, this method allows for the esterification of stearic acid with glycerol at lower temperatures, which can be more energy-efficient and environmentally friendly.

Analyse Chemischer Reaktionen

1,3-Dihydroxypropyl stearate undergoes various chemical reactions:

Oxidation: It can be oxidized to form stearic acid and glycerol.

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back into stearic acid and glycerol.

Esterification: It can react with other fatty acids to form different monoglycerides.

Wissenschaftliche Forschungsanwendungen

1,3-Dihydroxypropyl stearate has a wide range of applications in scientific research:

Chemistry: It is used as an emulsifier and stabilizer in various chemical formulations.

Biology: It is used in the preparation of lipid-based drug delivery systems.

Medicine: It is used as a controlled-release agent in pharmaceuticals.

Industry: It is used as an antistatic and antifogging agent in plastics.

Wirkmechanismus

The mechanism of action of 1,3-Dihydroxypropyl stearate involves its ability to reduce surface tension and stabilize emulsions. It interacts with both hydrophilic and hydrophobic molecules, allowing it to form stable emulsions in various formulations . In biological systems, it can enhance the bioavailability of lipid-soluble drugs by forming micelles that facilitate drug absorption .

Vergleich Mit ähnlichen Verbindungen

1,3-Dihydroxypropyl stearate is similar to other monoglycerides such as:

1,2-Dihydroxypropyl stearate: Another isomer of glyceryl monostearate with similar emulsifying properties.

Glyceryl monolaurate: A monoglyceride with a shorter fatty acid chain, used for its antimicrobial properties.

Glyceryl monooleate: A monoglyceride with an unsaturated fatty acid chain, used as an emulsifier and surfactant.

This compound is unique due to its balance of hydrophilic and hydrophobic properties, making it highly effective as an emulsifier and stabilizer in a wide range of applications .

Eigenschaften

Molekularformel |

C21H42O4 |

|---|---|

Molekulargewicht |

358.6 g/mol |

IUPAC-Name |

1,3-dihydroxypropyl octadecanoate |

InChI |

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)25-21(24)18-19-22/h21-22,24H,2-19H2,1H3 |

InChI-Schlüssel |

WUMIUYUMTVOKEH-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(CCO)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R,5S,6S)-3-[(3S,5S)-5-[(2R)-2-[[2-(diaminomethylideneamino)acetyl]amino]pyrrolidine-1-carbonyl]-1-methylpyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13823528.png)

![Hydrazinecarboxamide,2-[1-(2,3,4,6,7,8-hexahydro-8A(1H)-naphthalenyl)ethylidene]-](/img/structure/B13823532.png)

![5-[(E)-(4-acetylphenyl)diazenyl]-6-hydroxy-4-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B13823562.png)

![7-(1,3-benzothiazol-2-ylthio)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13823569.png)

![4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-5-bromo-2-ethoxyphenol](/img/structure/B13823582.png)

![N~2~,N~2~-dibutyl-N-[2-(dimethylamino)quinolin-4-yl]glycinamide](/img/structure/B13823583.png)

![[(1S,4S,12S,13R,16S,17R)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl hexadecanoate](/img/structure/B13823588.png)